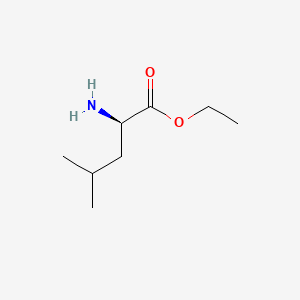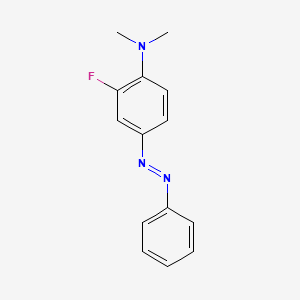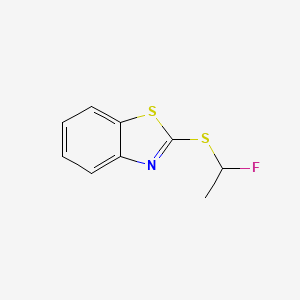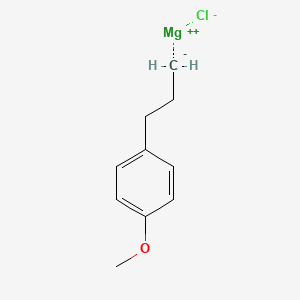
(S,R.S)-AHPC-PEG2-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S, R, S)-AHPC-PEG2-NHS ester is a specialized compound used in various scientific and industrial applications. It is a derivative of esters, which are organic compounds formed by the reaction between an acid and an alcohol. This compound is particularly notable for its role in bioconjugation and drug delivery systems due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S, R, S)-AHPC-PEG2-NHS ester typically involves the esterification process, where a carboxylic acid reacts with an alcohol in the presence of a catalyst. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas . The reaction is usually carried out under controlled temperatures to ensure the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of (S, R, S)-AHPC-PEG2-NHS ester may involve more advanced techniques such as the use of peptide coupling reagents like TBTU, TATU, or COMU in the presence of organic bases . These methods allow for efficient and high-yield production of the ester.
化学反応の分析
Types of Reactions
(S, R, S)-AHPC-PEG2-NHS ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield a carboxylic acid and an alcohol.
Aminolysis: Reaction with ammonia or amines to form amides.
Reduction: Reduction of the ester to form alcohols.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous base or acid.
Aminolysis: Utilizes ammonia or primary/secondary amines.
Reduction: Often employs reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Aminolysis: Amides.
Reduction: Alcohols.
科学的研究の応用
(S, R, S)-AHPC-PEG2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various organic reactions.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry: Employed in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of (S, R, S)-AHPC-PEG2-NHS ester involves its ability to form stable covalent bonds with target molecules. This is primarily achieved through nucleophilic acyl substitution reactions, where the ester group reacts with nucleophiles to form new compounds . The molecular targets and pathways involved depend on the specific application, such as drug delivery or bioconjugation.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings.
Dimethylsulfide: A sulfur-containing compound with similar reactivity to esters.
Uniqueness
(S, R, S)-AHPC-PEG2-NHS ester stands out due to its specific structure, which includes a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester group. This unique combination enhances its solubility, stability, and reactivity, making it particularly useful in bioconjugation and drug delivery applications.
特性
分子式 |
C34H45N5O10S |
|---|---|
分子量 |
715.8 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]propanoate |
InChI |
InChI=1S/C34H45N5O10S/c1-21-30(50-20-36-21)23-7-5-22(6-8-23)18-35-32(45)25-17-24(40)19-38(25)33(46)31(34(2,3)4)37-26(41)11-13-47-15-16-48-14-12-29(44)49-39-27(42)9-10-28(39)43/h5-8,20,24-25,31,40H,9-19H2,1-4H3,(H,35,45)(H,37,41)/t24-,25+,31-/m1/s1 |
InChIキー |
YXXKRQYXORRNQO-UALAUUDGSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


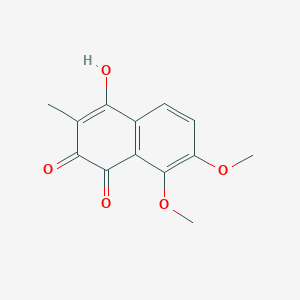
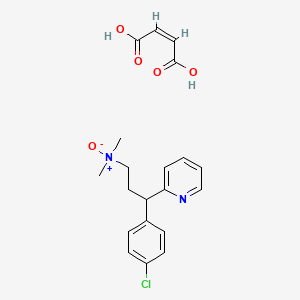
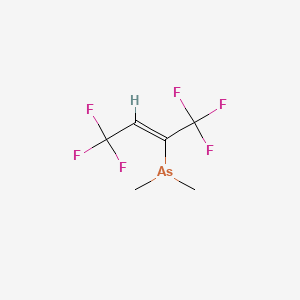
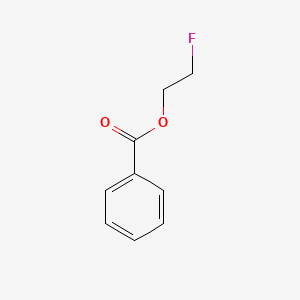
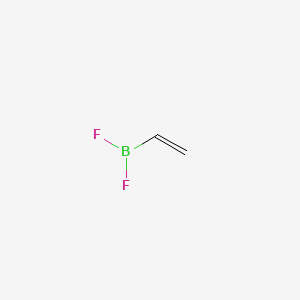
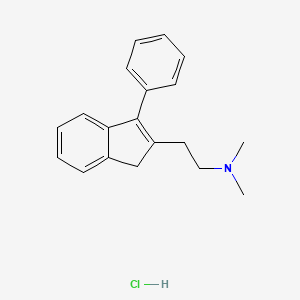
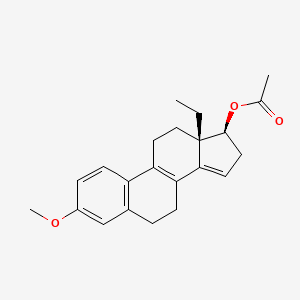
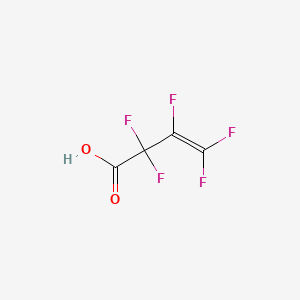
![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)

